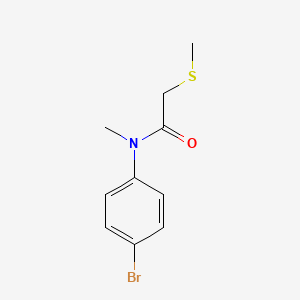
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is an organic compound with the molecular formula C10H12BrNOS It is characterized by the presence of a bromophenyl group, a methyl group, and a methylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with methyl 2-(methylsulfanyl)acetate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the bromophenyl group to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products:
- Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
- Reduction of the bromophenyl group results in the corresponding phenyl derivative.
- Substitution reactions produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows for modifications that can enhance its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Pharmaceuticals: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Additionally, the methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.
N-(4-Bromophenyl)-N-methylacetamide: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
N-(4-Chlorophenyl)-N-methyl-2-(methylsulfanyl)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
919348-90-6 |
|---|---|
Molecular Formula |
C10H12BrNOS |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-methyl-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(10(13)7-14-2)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
XTDQZSMVABFDAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















